An In-depth Technical Guide on the Physicochemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine
An In-depth Technical Guide on the Physicochemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine
Note on Chemical Identity: Initial searches for "N,2,4-Trimethylquinolin-7-amine" did not yield significant results. This guide focuses on the closely related and more documented compound, 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine (CAS No: 41148-72-5). It is crucial for researchers to verify the precise identity of their compound of interest.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine, tailored for researchers, scientists, and professionals in drug development. The following sections detail its key properties, standardized experimental protocols for their determination, and a logical workflow for physicochemical characterization.
Core Physicochemical Properties
The physicochemical parameters of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Data Presentation: Summary of Physicochemical Data
The quantitative physicochemical data for 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine are summarized in the table below for clear reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Boiling Point | 327.7 °C at 760 mmHg | [1] |
| pKa (Predicted) | 5.23 ± 0.40 | [1] |
| LogP (Predicted) | 3.595 | [1] |
| Water Solubility | < 0.1 mg/mL | [2] |
| Density | 1.021 g/cm³ | [1] |
| Flash Point | 177.9 °C | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the accurate determination of physicochemical properties. The following are standard protocols for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[3][4]
Apparatus:
-
Glass capillary tubes (sealed at one end)[3]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, solid sample is finely powdered using a mortar and pestle.[6]
-
Capillary Loading: The open end of a capillary tube is jabbed into the powdered sample. The tube is then inverted and tapped gently to cause the solid to fall to the closed end. To ensure dense packing, the capillary tube can be dropped, closed end down, through a long glass tube onto a hard surface.[6] The final packed sample height should be 2-3 mm.[6]
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]
-
For an unknown compound, a rapid initial heating is performed to determine an approximate melting range.[4][6]
-
A second, fresh sample is then heated slowly, with the temperature increasing at a rate of 1-2 °C per minute as it approaches the approximate melting point.[3][7]
-
-
Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.[3] For a pure compound, this range should be narrow (0.5-1.5 °C).[3][7]
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[8]
Apparatus:
-
Thiele tube or a small beaker for oil bath[9]
-
Thermometer[10]
-
Small test tube (e.g., Durham tube)[10]
-
Capillary tube (sealed at one end)[9]
-
Heating oil (e.g., mineral oil)
-
Heating source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: The small test tube is filled to about half-full with the liquid sample.[10]
-
Apparatus Assembly: A capillary tube, with its open end down, is placed inside the test tube containing the sample.[10]
-
The test tube is attached to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[10]
-
The assembly is clamped and immersed in a Thiele tube or an oil bath, making sure the rubber band is above the oil level.[8]
-
Heating and Observation:
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][10]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[1][11]
Apparatus:
-
Glass vials or flasks with screw caps[11]
-
Orbital shaker or agitator in a temperature-controlled environment[11]
-
Centrifuge or filtration system (e.g., syringe filters)[1]
-
Analytical balance
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)[1]
Procedure:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a vial containing a known volume of the solvent (e.g., purified water or buffer).[11] This ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). They are agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][11]
-
Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. The supernatant is then carefully separated from the solid by centrifugation or filtration to obtain a clear, saturated solution.[1]
-
Quantification:
-
The saturated solution is diluted with a known volume of the solvent.
-
The concentration of the compound in the diluted solution is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) against a calibration curve prepared with known concentrations of the compound.[1]
-
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.[12][13]
Apparatus:
-
pH meter with a combination pH electrode[13]
-
Autotitrator or a burette
-
Stirring plate and stir bar
-
Beaker or titration vessel
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[13]
Procedure:
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or acetonitrile for compounds with low water solubility.[12] A solution of known concentration (e.g., 1 mM) is prepared.[13]
-
Titration Setup: The solution is placed in the titration vessel with a stir bar, and the calibrated pH electrode is immersed in it. The solution is stirred continuously.[13]
-
Titration:
-
For a basic compound like an amine, the solution is first acidified with the standard HCl solution to a low pH (e.g., pH 2).[13]
-
The solution is then titrated by adding small, precise increments of the standard NaOH solution.[12]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]
-
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH versus the volume of titrant added.
-
The equivalence point(s) are identified from the inflection point(s) of the curve, often by examining the first or second derivative of the plot.[14]
-
The pKa is determined from the pH at the half-equivalence point. For a monoprotic base, this corresponds to the pH at which 50% of the base has been neutralized.
-
Visualization of Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity, from initial synthesis to comprehensive profiling.
Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a chemical compound for drug discovery.
References
- 1. enamine.net [enamine.net]
- 2. echemi.com [echemi.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. enamine.net [enamine.net]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
